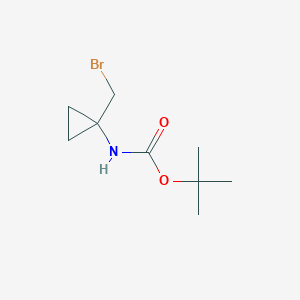

tert-Butyl (1-(bromomethyl)cyclopropyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

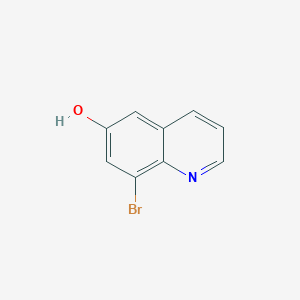

Übersicht

Beschreibung

“tert-Butyl (1-(bromomethyl)cyclopropyl)carbamate” is a chemical compound with the CAS Number: 1545706-29-3 . It has a molecular weight of 264.16 . The IUPAC name for this compound is tert-butyl ((1-(bromomethyl)cyclopropyl)methyl)carbamate . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for “tert-Butyl (1-(bromomethyl)cyclopropyl)carbamate” is 1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-7-10(6-11)4-5-10/h4-7H2,1-3H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“tert-Butyl (1-(bromomethyl)cyclopropyl)carbamate” is a powder with a molecular weight of 264.16 . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

N-Boc Protection of Amines

N-Boc-1-(bromomethyl)cyclopropanamine is used in the N-Boc protection of amines . This process involves the protection of the amine group, which is very important due to their presence in various biologically active compounds . The tert-butoxycarbonyl (Boc) group has a widely useful functionality for the protection of amine among various protecting groups .

Catalyst-Free Conditions

The compound is used in a simple, rapid, and efficient N-Boc protection of amines under ultrasound irradiation and catalyst-free conditions . This method provides selective N-Boc protection in excellent isolated yield in a short reaction time at room temperature .

Green Chemistry

N-Boc-1-(bromomethyl)cyclopropanamine is used in the development of green chemistry . The emergence of the sustainable development of “green chemistry” has led to new solutions to existing problems in protecting group chemistry .

Mesoporous Material Catalyst

The compound is used in the synthesis of Nitrogen protected tert-butoxycarbonyl (N-BOC) amines from various aromatic and aliphatic amines derivatives by using mesoporous SBA-15 catalyst under solvent-free condition . This methodology provides one of the most straightforward syntheses of N-BOC amines from amines with high yields in a short reaction interval .

Room Temperature Reactions

N-Boc-1-(bromomethyl)cyclopropanamine is used in reactions that are performed at room temperature . This includes the N-BOC protection of amines over mesoporous SBA-15 catalyst at room temperature .

Solvent-Free Conditions

The compound is used in solvent-free conditions . This includes the N-BOC protection of amines over mesoporous SBA-15 catalyst under solvent-free condition .

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS05 and GHS07 pictograms . The hazard statements associated with the compound are H315, H318, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) .

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(bromomethyl)cyclopropyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESSNJVSPVAKNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624799 |

Source

|

| Record name | tert-Butyl [1-(bromomethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

387845-49-0 |

Source

|

| Record name | tert-Butyl [1-(bromomethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)

![5-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1291917.png)